Catalposide natural sources and plant distribution
Catalposide natural sources and plant distribution
An In-depth Technical Guide to the Natural Sources, Plant Distribution, and Analysis of Catalposide
Introduction to Catalposide
Catalposide is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom, recognized for its diverse pharmacological activities. Structurally, it is the p-hydroxybenzoyl ester of catalpol (B1668604).[1] This compound, along with its aglycone catalpol, has been the subject of extensive research due to its potential therapeutic applications, including anti-inflammatory, neuroprotective, and antioxidant effects.[2][3] This guide provides a comprehensive overview of the natural sources of catalposide, its distribution within the plant kingdom, quantitative data on its occurrence, and detailed methodologies for its extraction, isolation, and analysis. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution of Catalposide
Catalposide and its precursor, catalpol, are predominantly found in plants belonging to the order Lamiales, with significant concentrations in the families Plantaginaceae, Scrophulariaceae, and Bignoniaceae.
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Genus Catalpa (Bignoniaceae): The genus Catalpa is the primary and namesake source of catalposide.[1] Species such as Catalpa bungei (Manchurian catalpa), Catalpa ovata, and Catalpa speciosa are known to contain this compound, particularly in their fruits and leaves.[4][5][6] Historically, catalposide was first isolated from the unripe fruit of Catalpa bignonioides.[4]
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Genus Rehmannia (Scrophulariaceae): The root of Rehmannia glutinosa is a major source of catalpol and is a fundamental herb in traditional Chinese medicine.[3][7] While catalpol is the more abundant iridoid in this plant, catalposide is also present.[8]
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Genus Plantago (Plantaginaceae): Various species of the genus Plantago, commonly known as plantains, are rich sources of iridoid glycosides, including aucubin (B1666126) and catalpol.[1][9] Catalposide has also been identified within this genus, which is recognized for its anti-inflammatory properties.[10][11]
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Other Genera: Catalposide and related iridoids have been isolated from other genera as well. For instance, species of Buddleia are known to contain catalpol and its derivatives.[1] The family Scrophulariaceae, beyond Rehmannia, contains several species that produce these compounds.[10]
Quantitative Analysis of Catalposide and Catalpol Content
The concentration of catalposide and its aglycone, catalpol, can vary significantly depending on the plant species, the part of the plant, developmental stage, and environmental conditions.[11] The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Rehmannia glutinosa (various cultivars) | Dried Root | Catalpol | 85.2 mg/g to 144.9 mg/g | [12] |
| Plantago lanceolata | Spike | Catalpol | 43.33 µg/mg (DW) | [13] |
| Plantago major | Spike | Catalpol | 18.15 µg/mg (DW) | [13] |
| Plantago lanceolata | Aerial Parts | Catalpol | 1.47% to 8.63% (field-grown) | [9] |
| Plantago lanceolata | Leaves | Catalpol | 0.4% to 3.6% | [9] |
| Buddleia species | Leaves | Catalpol & Methylcatalpol | ~0.1% of fresh weight | [1] |
Note: Data for catalposide is less frequently reported than for its more studied precursor, catalpol. DW = Dry Weight.
Methodologies: Extraction, Isolation, and Quantification
The following sections provide detailed protocols for the extraction, purification, and analysis of catalposide from plant materials.
Experimental Workflow
The general workflow for isolating and analyzing catalposide involves several key stages, from sample preparation to final quantification.
Caption: General workflow for catalposide extraction and analysis.
Protocol 1: Extraction from Plant Material
This protocol is based on established methods for iridoid glycoside extraction.[14][15]
Objective: To obtain a crude extract rich in catalposide from dried plant material.
Materials:
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Dried and powdered plant material (e.g., Catalpa bungei leaves)
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75% Ethanol (B145695) (EtOH) in deionized water
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Reflux apparatus (round-bottom flask, condenser)
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Heating mantle
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Filter paper (e.g., Whatman No. 1)
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Rotary evaporator
Procedure:
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Weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask.
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Add 1 L of 75% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).
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Set up the reflux apparatus and heat the mixture to reflux for 2 hours with constant stirring.
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Allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the plant residue.
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Repeat the extraction process on the plant residue with another 1 L of fresh 75% ethanol to maximize recovery.
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Combine the filtrates from both extractions.
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Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C until the ethanol is completely removed, yielding a crude aqueous extract. This extract can be lyophilized (freeze-dried) to obtain a dry powder.[5]
Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography
This protocol describes the purification of catalposide from the crude extract.[5][14]
Objective: To isolate and purify catalposide from the crude extract.
Materials:
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Crude extract from Protocol 1
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Deionized water
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Separatory funnel (2 L)
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Solvents: n-Hexane, Chloroform (B151607) (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)
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Silica gel for column chromatography
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Glass column
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Solvent system for chromatography (e.g., Chloroform:Methanol (B129727) gradient)
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Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
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Liquid-Liquid Partitioning: a. Redissolve the dried crude extract in 500 mL of deionized water. b. Transfer the aqueous solution to a large separatory funnel. c. Partition the aqueous solution successively with 500 mL of n-hexane (3 times), 500 mL of chloroform (3 times), and 500 mL of ethyl acetate (3 times) to remove non-polar and medium-polarity impurities. Discard these fractions. d. Finally, partition the remaining aqueous layer with 500 mL of n-butanol (3 times). Catalposide and other polar glycosides will be enriched in the n-butanol phase. e. Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the purified glycoside-rich fraction.
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Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., chloroform). b. Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. After drying, load the sample onto the top of the prepared column. d. Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol. e. Collect fractions and monitor them by TLC, spotting for the presence of catalposide against a standard. f. Combine the fractions containing pure catalposide and evaporate the solvent to obtain the isolated compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of catalposide.[13][16]
Objective: To determine the concentration of catalposide in an extract.
Materials:
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HPLC system with a UV or DAD detector
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C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase A: 0.1% Phosphoric acid in water
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Mobile Phase B: Acetonitrile
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Catalposide standard of known purity
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Syringe filters (0.45 µm)
Procedure:
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Standard Preparation: Prepare a stock solution of the catalposide standard in methanol. Create a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).
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Sample Preparation: Dissolve a known weight of the purified extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
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HPLC Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient elution can be used, for example, starting with 95% A and 5% B, increasing to 30% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Approximately 204 nm for catalpol, but monitor at multiple wavelengths if possible; for catalposide, the p-hydroxybenzoyl group allows for detection at higher wavelengths (~260 nm).[4][16]
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Injection Volume: 10 µL.
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Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area corresponding to catalposide. Calculate the concentration in the sample using the calibration curve.
Biosynthesis and Biological Activity
Biosynthesis of Catalpol and Catalposide
Catalposide biosynthesis originates from the iridoid pathway, which itself is derived from the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways for the synthesis of the precursor geranyl diphosphate (B83284) (GPP).[17][18] The pathway leading to catalpol involves a series of enzymatic steps including oxidation, cyclization, glycosylation, and hydroxylation. Catalposide is then formed by the esterification of catalpol with p-hydroxybenzoic acid.
Caption: Simplified biosynthetic pathway leading to catalpol and catalposide.
Anti-Inflammatory Signaling Pathway
Catalpol, the aglycone of catalposide, exerts significant anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of the NF-κB signaling pathway by catalpol/catalposide.
Conclusion
Catalposide is a valuable natural product with significant therapeutic potential. Its distribution is concentrated within specific plant families, most notably Bignoniaceae and Plantaginaceae. The protocols detailed in this guide provide a robust framework for the extraction, purification, and quantification of catalposide, enabling further research into its pharmacological properties and potential for drug development. Understanding its biosynthetic pathways and mechanisms of action, such as the modulation of the NF-κB pathway, is crucial for harnessing its full therapeutic benefits. Future research should focus on optimizing extraction yields, exploring a wider range of plant sources, and conducting further preclinical and clinical studies to validate its efficacy and safety.
References
- 1. CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalpa bungei - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on Catalpol Content in Rehmannia glutinosa Root, an Important Ingredient in Kampo Prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. primescholars.com [primescholars.com]
- 17. Analysis of Centranthera grandiflora Benth Transcriptome Explores Genes of Catalpol, Acteoside and Azafrin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]
